(2-Chloro-6-fluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2-Chloro-6-fluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H22Cl2FN3O2S and its molecular weight is 482.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The compound has been involved in the synthesis of structurally varied molecules with potential biological activities. For instance, it was used in the synthesis of fluoro-substituted pyrazolyl benzoxazoles, and these synthesized compounds were screened for their biological activity (Jadhav, Nikumbh, & Karale, 2015).
Similar compounds have been synthesized involving variations of the piperazin-1-yl)methanone moiety, which were subsequently tested for antimicrobial activities. These studies have shown that structural modifications can lead to the formation of compounds with significant antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
The compound's structural framework has been utilized in the design and synthesis of new β-carboline derivatives, revealing selective anti-HIV-2 activity, indicating its potential in antiviral research (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Compounds with a similar chemical structure have been developed for their insecticidal activity, providing insights into the potential of these molecules in agricultural applications (Ding, Pan, Yin, Tan, & Zhang, 2019).
Analytical Applications
- Variants of this compound have been used in the development of analytical methods, such as the separation and analysis of its degradation products using micellar liquid chromatography, indicating its relevance in pharmaceutical quality control (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets leading to their diverse biological activities .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound was synthesized by the base-catalyzed reaction of 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile , suggesting that it may have certain chemical properties that could influence its pharmacokinetics.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The chemical properties of the compound, such as its solubility and stability, could potentially be influenced by environmental factors .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O2S.ClH/c1-29-16-7-5-15(6-8-16)19-14-30-20(25-19)13-26-9-11-27(12-10-26)22(28)21-17(23)3-2-4-18(21)24;/h2-8,14H,9-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIAYANVSYHFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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